molecular formula C19H14N2OS2 B2645567 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide CAS No. 622344-65-4

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B2645567
CAS No.: 622344-65-4
M. Wt: 350.45
InChI Key: GMARCZCNFRJWHG-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 2-arylbenzothiazole
  • Benzothiazole-2-thiol

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H12N2OS
  • Molecular Weight : 336.431 g/mol
  • CAS Number : 6014-37-5
  • LogP : 5.35010

The structure consists of a benzothiazole moiety linked to a thiophene ring through a phenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds related to benzothiazole have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against specific bacterial strains
CytotoxicitySelective toxicity towards cancer cells

The biological activity of this compound is largely attributed to its interaction with cellular targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism and proliferation.

Case Studies and Research Findings

A study conducted on various analogs of benzothiazole derivatives revealed that compounds exhibiting structural similarities to this compound demonstrated significant antitumor activity in vitro. For example, compounds were tested on lung cancer cell lines (A549, HCC827) showing IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions used (2D vs. 3D cultures) .

Table 2: IC50 Values of Related Compounds

CompoundCell LineIC50 Value (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CMRC-5Non-activeN/A

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMARCZCNFRJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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